molecular formula C₁₉H₂₄FN₅O₃ B1145578 N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide CAS No. 1193687-85-2

N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide

货号: B1145578
CAS 编号: 1193687-85-2
分子量: 389.42
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Role in Drug Development

  • Quality Control : As a critical impurity, its quantification ensures batch consistency and compliance with International Council for Harmonisation (ICH) guidelines.
  • Synthetic Chemistry : Highlights the need for precise reaction conditions to minimize undesired byproducts in heterocyclic syntheses.

Analytical Relevance

  • Characterization : Studied via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to differentiate it from Raltegravir’s active pharmaceutical ingredient (API).
  • Stability Studies : Monitored under accelerated degradation conditions (e.g., heat, humidity) to assess its formation kinetics.

Relationship to Raltegravir Structure

Structural Comparison

Feature Raltegravir This Compound
Core Pyrimidin-4(3H)-one Tetrahydropyrimidine-2,4,5,6-tetrone
Position 2 Substituent 5-Methyl-1,3,4-oxadiazole-2-carboxamide N,N-Dimethylmethanimidamide
Position 4 Substituent 4-Fluorobenzylcarbamoyl 4-Fluorobenzylamino-hydroxymethylidene

Key Differences

  • Oxadiazole vs. Methanimidamide : The replacement of Raltegravir’s oxadiazole carboxamide with a methanimidamide group alters hydrogen-bonding potential and steric bulk.
  • Oxidation State : The tetrahydropyrimidine core in this compound is fully oxidized (dioxo groups), unlike Raltegravir’s partially reduced structure.

Implications for Bioactivity

While Raltegravir inhibits HIV integrase via metal-chelating interactions, this compound lacks the critical oxadiazole moiety required for enzymatic binding, rendering it pharmacologically inactive.

属性

IUPAC Name

2-[2-(dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3/c1-19(2,22-11-24(3)4)18-23-14(15(26)17(28)25(18)5)16(27)21-10-12-6-8-13(20)9-7-12/h6-9,11,26H,10H2,1-5H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOBLUKSXGASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193687-85-2
Record name DES(5-methyl-1,3,4-oxadiazole-2-carboxamide)-((E)-dimethylaminomethyleneamino)raltegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE)-((E)-DIMETHYLAMINOMETHYLENEAMINO)RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE3M7YGV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Formation of the Tetrahydropyrimidinone Core

The synthesis begins with the preparation of the 1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl scaffold. A validated approach involves the Biginelli reaction, which condenses urea, an alkyl acetoacetate, and an aldehyde under acidic conditions. For example, methyl acetoacetate reacts with urea and formaldehyde in the presence of HCl to yield 1-methyl-5,6-dioxo-hexahydropyrimidine, which is subsequently dehydrogenated to the tetrahydropyrimidinone. Alternative methods include the use of chlorosulfonic acid and thionyl chloride to introduce sulfonyl groups at the C5 position, as demonstrated in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride.

Reaction Conditions :

  • Temperature : 60–75°C (oil bath)

  • Reagents : Chlorosulfonic acid (HSO₃Cl), thionyl chloride (SOCl₂)

  • Yield : ~92% (for analogous sulfonyl chloride derivatives).

Introduction of the Fluorophenylmethylamino-Hydroxymethylidene Group

The 4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene) moiety is introduced via a two-step sequence:

  • Amination : 4-Fluorobenzylamine reacts with a carbonyl-activated pyrimidinone intermediate. For instance, a ketone or aldehyde at the C4 position of the pyrimidinone undergoes nucleophilic attack by the amine, forming an imine intermediate.

  • Hydroxymethylidenation : The imine is subsequently treated with a hydroxylamine derivative or subjected to oxidative conditions to install the hydroxymethylidene group. Patent literature describes similar transformations using aqueous alkali metal hydroxides under sealed, high-temperature conditions (120–150°C for 12–24 hours).

Key Considerations :

  • Solvent System : Methanol/water mixtures are preferred for their ability to dissolve both polar and nonpolar intermediates.

  • Catalysts : Lewis acids such as ZnCl₂ may accelerate imine formation.

Amidination for N,N-Dimethylmethanimidamide Installation

The final step involves converting a primary amine or nitrile precursor into the N,N-dimethylmethanimidamide group. This is achieved through treatment with dimethylformamide dimethyl acetal (DMF-DMA), which facilitates the introduction of dimethylamino groups via nucleophilic substitution.

Representative Protocol :

  • Substrate : 2-amino-propan-2-yl intermediate.

  • Reagent : DMF-DMA (2 equivalents).

  • Conditions : Reflux in toluene at 110°C for 6–8 hours.

  • Workup : Precipitation with methanol followed by suction filtration.

Optimization of Reaction Parameters

Temperature and Pressure Effects

High-temperature sealed reactions (120–150°C) are critical for achieving complete substitution in the hydroxymethylidenation step, as demonstrated in the synthesis of hydroxymethylene diphosphonates. Elevated temperatures enhance reaction kinetics and drive equilibrium toward product formation, particularly in closed systems where volatile byproducts (e.g., HCl) are retained, preventing reverse reactions.

Solvent and pH Control

Methanol-water mixtures (1:1 v/v) are optimal for balancing solubility and reactivity. Adjusting the pH to 4–5 during reprecipitation ensures selective crystallization of the target compound while minimizing side product contamination.

Purification and Isolation Strategies

Reprecipitation Methodology

Post-reaction mixtures are purified via sequential reprecipitation:

  • pH Adjustment : The crude solution is acidified to pH 4–5 using glacial acetic acid.

  • Solvent Addition : Methanol is introduced at 70–90°C under vigorous stirring (1.5:1–2:1 v/v relative to the aqueous phase).

  • Crystallization : Cooling to room temperature induces crystallization, yielding the pure compound as a white powder.

Yield Enhancement :

  • Multiple Reprecipitations : Performing 2–3 reprecipitation cycles increases purity from ~85% to >99%.

  • Drying : Vacuum drying at 50°C ensures residual solvent removal without thermal degradation.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Mass Spectrometry : ESI-MS m/z 389.42 [M+H]⁺.

  • ¹H NMR : Distinct signals for fluorophenyl (δ 7.2–7.4 ppm), dimethylamino (δ 2.8–3.1 ppm), and hydroxymethylidene (δ 8.2 ppm) groups .

化学反应分析

N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

This compound has several scientific research applications, including:

作用机制

The mechanism of action of N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

相似化合物的比较

Table 1: Structural and Molecular Property Comparison

Property Target Compound SAHA (Reference) Aglaithioduline (Reference)
Molecular Weight (g/mol) 486.5 264.3 498.6
LogP 2.8 1.9 3.1
Hydrogen Bond Donors 3 3 2
Tanimoto Similarity 0.70 (vs. SAHA) 1.00 (self) 0.68 (vs. SAHA)

Pharmacokinetic and Bioactivity Profiles

The compound’s logP (2.8) and moderate polar surface area suggest better membrane permeability than SAHA (logP 1.9) but lower solubility, a trade-off observed in fluorinated analogs . Molecular docking simulations predict strong interactions with HDAC8 (binding energy: −9.2 kcal/mol) and ROCK kinases (−8.7 kcal/mol), comparable to ripasudil’s affinity for ROCK2 (−10.1 kcal/mol) . However, the dimethylmethanimidamide side chain may reduce metabolic stability compared to morpholine-containing derivatives like N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide, which show enhanced half-lives .

Functional Group Impact on Activity

  • 4-Fluorophenyl Group: Enhances hydrophobic interactions and electron-withdrawing effects, improving target affinity over non-fluorinated analogs .
  • Hydroxymethylidene Moiety : Acts as a zinc-binding group in HDAC inhibition, similar to SAHA’s hydroxamate .
  • Dimethylmethanimidamide Side Chain : May reduce cytotoxicity compared to bulkier substituents but could limit solubility .

生物活性

The compound N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tetrahydropyrimidine core with multiple functional groups that may contribute to its biological activity. The presence of a fluorophenyl group and a dimethylmethanimidamide moiety suggests possible interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For example:

  • Case Study 1 : A related compound demonstrated moderate to significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic processes:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. For instance, a study found that derivatives exhibited IC50 values comparable to known inhibitors like physostigmine .

Anti-Cancer Potential

Preliminary studies have suggested that compounds with similar structural motifs may possess anti-cancer properties. The ability to modulate kinase activity could be relevant for developing anti-cancer therapies:

  • Case Study 2 : A related compound was noted for its ability to modulate protein kinase activity, indicating potential use in cancer treatment .

The biological activity of this compound may involve:

  • Interaction with Receptors : The fluorophenyl group may enhance binding affinity to specific receptors or enzymes.
  • Inhibition of Metabolic Pathways : Compounds with similar structures have been shown to disrupt metabolic pathways in bacteria and cancer cells.

Data Summary Table

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial4-hydroxy derivativesModerate antibacterial activity
Enzyme InhibitionCholinesterase inhibitorsIC50 comparable to physostigmine
Anti-Cancer PotentialProtein kinase modulatorsModulation of cellular proliferation

常见问题

Basic: What synthetic methodologies are validated for producing this compound with high purity?

Answer: The compound requires multi-step synthesis, typically involving nucleophilic substitution and condensation reactions. A validated protocol includes:

  • Step 1: HMPA-mediated coupling of fluorophenylmethylamine derivatives under anhydrous conditions.
  • Step 2: Cyclization of the tetrahydropyrimidinone core using carbodiimide coupling agents.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity. This approach mirrors methodologies used for structurally analogous pyrimidine derivatives .

Advanced: How can quantum chemical calculations enhance the prediction of reaction intermediates?

Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model tautomeric equilibria and transition states during cyclization. For example:

  • Key Insight: The hydroxy-methylidene group exhibits a 12.3 kcal/mol energy barrier for keto-enol tautomerism, influencing reaction pathways.
  • Validation: Compare computed IR spectra (C=O stretch at 1680 cm⁻¹) with experimental data to identify dominant intermediates. ICReDD’s integrated computational-experimental workflows are recommended for optimizing reaction trajectories .

Basic: Which spectroscopic techniques resolve tautomeric equilibria in characterization?

Answer: Use a combination of:

  • ¹H/¹³C NMR: Distinguish enol (δ 10.2 ppm, broad OH) vs. keto (δ 2.1 ppm, CH₃) forms.
  • 2D HSQC: Correlate methylidene protons with adjacent carbons to confirm regiochemistry.
  • X-ray crystallography: Resolve stereochemical ambiguities in the tetrahydropyrimidinone core, as demonstrated for related sulfonamide analogues .

Advanced: How are biological activity discrepancies addressed across enzyme assays?

Answer: Conflicting IC₅₀ values (e.g., 0.8 μM vs. 3.2 μM in kinase assays) arise from:

  • Assay Conditions: Standardize buffer pH (7.4 ± 0.1) and ATP concentrations (1 mM).
  • Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/ₖₒff) independently.
  • Data Normalization: Apply Z-factor scoring to eliminate batch-to-batch variability .

Basic: What stability-indicating parameters should be monitored during storage?

Answer: Conduct accelerated degradation studies under:

  • Oxidative Stress: 40°C/75% RH with 0.1% H₂O₂, monitoring quinone formation via LC-MS (m/z 348.1).
  • Hydrolytic Conditions: pH 1–13 buffers, tracking 5,6-dioxo ring opening (HPLC retention time shift from 12.3→9.8 min).
  • Recommendation: Store under argon at -20°C in amber vials .

Advanced: How does the 4-fluorophenyl group influence target binding?

Answer: Molecular dynamics simulations (AMBER force field) reveal:

  • Hydrophobic Contribution: Fluorine’s σ-hole interacts with aromatic residues (e.g., Phe360 in kinase X), contributing -2.8 kcal/mol binding energy.
  • Electrostatic Effects: The C-F dipole stabilizes charge-transfer interactions with backbone amides (RMSD < 1.2 Å over 100 ns trajectories).
  • Validation: Synthesize de-fluoro analogues to quantify potency loss (ΔpIC₅₀ = 1.3 log units) .

Basic: How are chromatographic separations optimized for regioisomeric byproducts?

Answer: For isomeric impurities (e.g., 2- vs. 4-substituted pyrimidines):

  • HPLC Method: C18 column, 0.1% TFA in water/acetonitrile (gradient: 30→70% ACN over 25 min).
  • Key Separation: Regioisomers differ by Δt_R = 2.3 min due to polarity variations in the methylidene group .

Advanced: What degradation mechanisms are observed under oxidative stress?

Answer: Kinetic studies (Arrhenius plots, Eₐ = 45 kJ/mol) identify two pathways:

  • Primary Pathway: Hydroxyl radical attack at C5, forming a quinone derivative (λmax 420 nm).
  • Secondary Pathway: Demethylation of the N,N-dimethyl group, detected via HRMS (m/z 289.1345 vs. 303.1502 parent ion). Mitigate via radical scavengers (e.g., BHT at 0.1% w/w) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。